molecular formula C22H39NO5 B1682815 Valilactone CAS No. 113276-96-3

Valilactone

Cat. No.: B1682815
CAS No.: 113276-96-3
M. Wt: 397.5 g/mol
InChI Key: WWGVIIVMPMBQFV-MUGJNUQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Valilactone is primarily an inhibitor of esterase . Esterases are enzymes that catalyze the breakdown of esters into an acid and an alcohol in a chemical reaction with water, playing a crucial role in various biological processes.

Mode of Action

This compound interacts with its target, the esterase enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on esterase.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ester hydrolysis process, which is catalyzed by esterases. By inhibiting esterase activity, this compound can alter the balance of this pathway, potentially affecting downstream processes such as lipid metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of esterase-mediated processes. This can lead to altered lipid metabolism and other cellular effects due to the role of esterases in these processes .

Chemical Reactions Analysis

Types of Reactions: Valilactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted this compound derivatives .

Scientific Research Applications

Valilactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Valilactone is often compared with other esterase inhibitors such as Orlistat and Panclicin D . While all these compounds inhibit esterases, this compound is unique due to its selective toxicity towards certain cancer cell lines and its potent inhibitory effects at very low concentrations . Similar compounds include:

This compound’s unique structure and potent inhibitory effects make it a valuable compound in both research and industrial applications.

Biological Activity

Valilactone is a lactone compound produced by actinomycetes, recognized primarily for its potent inhibitory effects on esterase enzymes. This article delves into the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.

Overview of this compound

This compound is a naturally occurring compound that has garnered attention due to its significant biological properties. It is particularly noted for its ability to inhibit esterase, an enzyme that plays a crucial role in various biochemical processes, including lipid metabolism and drug metabolism. The compound was isolated from the strain MG147CF2 of actinomycetes, indicating its natural origin and potential as a bioactive agent .

This compound functions as an esterase inhibitor , which means it can interfere with the activity of esterases—enzymes responsible for breaking down esters into acids and alcohols. This inhibition can lead to various physiological effects, particularly in metabolic pathways involving lipids and other ester-containing compounds.

Key Findings:

  • Inhibition of esterase activity can influence drug metabolism, potentially enhancing the effectiveness of certain pharmacological agents by prolonging their action in the body.
  • This compound does not appear to affect immune responses, suggesting a selective action that may minimize adverse effects associated with broader enzyme inhibition .

Biological Activities and Applications

The biological activities of this compound extend beyond esterase inhibition. Research indicates potential applications in several areas:

Research Findings and Case Studies

Several studies have contributed to understanding this compound's biological activity:

  • Isolation and Characterization : The initial isolation from actinomycetes highlighted its potential as a new class of bioactive compounds. The characterization confirmed its role as an esterase inhibitor .
  • Comparative Analysis : Research comparing this compound with other lactones showed that it possesses unique properties that may be harnessed in therapeutic applications. Its synthesis has been documented alongside other compounds like orlistat, showcasing its relevance in pharmacological research .
  • Esterase Inhibition Studies : this compound was shown to effectively inhibit esterase activity in vitro, with implications for its use in enhancing drug efficacy by modulating metabolism .

Data Table: Biological Activity Summary

Activity Description Source
Esterase InhibitionPotent inhibitor affecting lipid metabolismActinomycetes strain MG147CF2
Antimicrobial PotentialPart of terpenoid lactones known for antimicrobial propertiesGeneral terpenoid literature
Pharmacological UsePotential applications in obesity and hyperlipidemiaComparative studies with orlistat

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGVIIVMPMBQFV-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](CCCCC)OC(=O)[C@H](C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921027
Record name 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113276-96-3
Record name Valilactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113276-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valilactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valilactone
Reactant of Route 2
Valilactone
Reactant of Route 3
Reactant of Route 3
Valilactone
Reactant of Route 4
Valilactone
Reactant of Route 5
Reactant of Route 5
Valilactone
Reactant of Route 6
Valilactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.